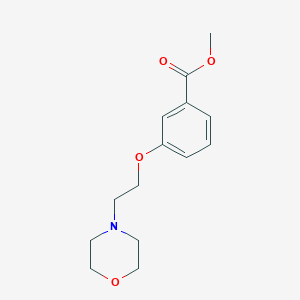

Methyl 3-(2-morpholin-4-ylethoxy)benzoate

Description

Contextualization within Benzoate (B1203000) Ester and Morpholine-Containing Scaffolds in Drug Discovery and Development

The molecular architecture of Methyl 3-(2-morpholin-4-ylethoxy)benzoate is noteworthy for its incorporation of two key structural motifs: a benzoate ester and a morpholine (B109124) heterocycle. Both of these components have a rich history in drug discovery and are present in a wide array of clinically approved drugs and investigational agents.

Benzoate esters are a class of organic compounds that are widely recognized for their diverse biological activities. researchgate.net They are found in numerous natural products and have been utilized as building blocks in the synthesis of various pharmaceuticals. researchgate.net The ester functionality can influence a molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the aromatic ring of the benzoate moiety provides a versatile scaffold that can be readily functionalized to optimize interactions with biological targets. researchgate.net

The morpholine ring , a saturated heterocycle containing both an ether and a secondary amine functional group, is considered a "privileged scaffold" in medicinal chemistry. mspsss.org.uaresearchgate.net Its presence in a molecule can confer several advantageous properties. The morpholine moiety can improve aqueous solubility and metabolic stability, and its basic nitrogen can participate in crucial hydrogen bonding interactions with biological targets. mspsss.org.ua This heterocycle is a common feature in drugs targeting a variety of diseases, including cancer and central nervous system (CNS) disorders. mspsss.org.uaresearchgate.net For instance, the anticancer drug Gefitinib contains a morpholine ring that is crucial for its activity.

The combination of the benzoate ester and morpholine scaffolds in a single molecule, as seen in Methyl 3-(2-morpholin-4-ylethoxy)benzoate, presents a compelling strategy for the design of novel bioactive compounds. This hybrid structure offers the potential for multipoint interactions with biological targets and favorable physicochemical properties.

Historical Perspective of Related Chemical Entities in Preclinical Investigations

While specific preclinical data on Methyl 3-(2-morpholin-4-ylethoxy)benzoate is not extensively documented in publicly available literature, the historical context of related morpholine-containing benzoate derivatives provides valuable insights. The exploration of molecules incorporating these two key fragments has been a recurring theme in medicinal chemistry research.

For instance, research into 2-morpholinobenzoic acid derivatives has identified them as potential antiproliferative agents. nih.gov A study focused on this scaffold revealed that the substitution pattern on the benzoic acid ring significantly influences the compound's activity against cancer cell lines. nih.gov Although structurally different from the title compound (possessing the morpholine directly on the ring at the 2-position), this research highlights the potential of the morpholino-benzoate combination in oncology.

Another relevant area of investigation involves compounds where the morpholine and benzoate moieties are linked through different spacers. For example, the metabolism of quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate , a synthetic cannabinoid receptor agonist, has been studied to understand its biotransformation pathways. researchgate.net These studies indicate that ester hydrolysis is a significant metabolic route, a finding that could be relevant for predicting the metabolic fate of Methyl 3-(2-morpholin-4-ylethoxy)benzoate.

Furthermore, the synthesis of various N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides has been reported, with some of these compounds exhibiting moderate antiproliferative activity. mspsss.org.ua While more complex, these molecules share the common feature of a morpholine ring connected to an aromatic system, underscoring the ongoing interest in this pharmacophore for developing new anticancer agents.

These examples, while not directly involving Methyl 3-(2-morpholin-4-ylethoxy)benzoate, collectively build a historical precedent for investigating compounds with similar structural features for their potential therapeutic applications.

Rationale for Academic Inquiry into the Chemical Biology and Synthetic Applications of Methyl 3-(2-morpholin-4-ylethoxy)benzoate

The academic interest in Methyl 3-(2-morpholin-4-ylethoxy)benzoate stems from a logical progression in medicinal chemistry, driven by the established value of its constituent parts and the potential for novel biological activity.

The primary rationale for its investigation lies in the principle of molecular hybridization , where two or more pharmacophoric units are combined to create a new molecule with potentially enhanced or novel biological properties. The demonstrated success of both benzoate esters and morpholine-containing compounds in various therapeutic areas provides a strong foundation for exploring their combined potential.

A key area of inquiry is the potential for this compound to act as an enzyme inhibitor . For example, a structurally related compound, Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate, has been identified as a dual inhibitor of malate (B86768) dehydrogenase (MDH1 and MDH2), enzymes that play a role in cancer metabolism. nih.gov This suggests that the 3-substituted benzoate scaffold could be a promising starting point for the development of new anticancer agents.

Furthermore, the synthesis of Methyl 3-(2-morpholin-4-ylethoxy)benzoate and its analogs allows for the exploration of structure-activity relationships (SAR) . By systematically modifying the structure, for instance, by altering the substitution pattern on the benzoate ring or by replacing the morpholine with other heterocycles, researchers can gain a deeper understanding of the molecular features required for a specific biological effect. This information is invaluable for the rational design of more potent and selective drug candidates.

The development of efficient synthetic routes to Methyl 3-(2-morpholin-4-ylethoxy)benzoate is also a significant area of academic research. A patent describing a method for preparing morpholine benzoate compounds highlights the industrial interest in scalable and cost-effective syntheses for this class of molecules. mspsss.org.ua

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2-morpholin-4-ylethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-17-14(16)12-3-2-4-13(11-12)19-10-7-15-5-8-18-9-6-15/h2-4,11H,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYSHDFODOJUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428207 | |

| Record name | Methyl 3-(2-morpholin-4-ylethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249937-00-6 | |

| Record name | Methyl 3-(2-morpholin-4-ylethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Methyl 3 2 Morpholin 4 Ylethoxy Benzoate

Established Synthetic Pathways for the Methyl 3-(2-morpholin-4-ylethoxy)benzoate Core

The traditional synthesis of the Methyl 3-(2-morpholin-4-ylethoxy)benzoate core structure is typically achieved through a convergent approach, involving the separate synthesis of key precursors followed by their strategic coupling.

The formation of the methyl benzoate (B1203000) moiety is a fundamental step in the synthesis. This is commonly achieved through the esterification of a corresponding benzoic acid derivative. nih.govresearchgate.net A prevalent method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. tcu.edutruman.edu

For instance, 3-hydroxybenzoic acid can be esterified using methanol (B129727) and a catalytic amount of concentrated sulfuric acid to yield methyl 3-hydroxybenzoate. nih.gov This reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is often used, or water is removed as it is formed. tcu.edu Alternative methods for esterification include the use of acylating agents like benzoyl chloride with an alcohol in the presence of a base. organic-chemistry.org

Table 1: Representative Esterification Reactions for Benzoate Formation

| Starting Material | Reagent | Catalyst/Conditions | Product | Reference |

| 3-Hydroxybenzoic acid | Methanol | Conc. H₂SO₄, reflux | Methyl 3-hydroxybenzoate | nih.gov |

| Benzoic acid | Methanol | Conc. H₂SO₄, reflux | Methyl benzoate | researchgate.nettcu.edu |

| 3-Nitrobenzoic acid | Methanol | Conc. H₂SO₄, reflux | Methyl 3-nitrobenzoate | truman.edu |

| p-Hydroxybenzoic acid | Phenacyl bromide | Potassium carbonate | 2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoate | preprints.org |

This table presents examples of esterification reactions and is not an exhaustive list.

The introduction of the morpholinoethoxy side chain is typically accomplished via a Williamson ether synthesis. This involves the reaction of a phenoxide, generated from a hydroxybenzoate derivative, with a suitable haloalkylether, such as 4-(2-chloroethyl)morpholine (B1582488).

In a common synthetic route, methyl 3-hydroxybenzoate is treated with a base, like potassium carbonate, to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate. This nucleophile then displaces the halide from 4-(2-chloroethyl)morpholine to form the desired ether linkage, yielding Methyl 3-(2-morpholin-4-ylethoxy)benzoate. mdpi.comnih.gov The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF). mdpi.com

Table 2: Key Reagents in Etherification for Morpholinoethoxy Moiety Synthesis

| Hydroxy-compound | Alkylating Agent | Base | Solvent |

| Methyl 3-hydroxy-4-methoxybenzoate | 1-Bromo-3-chloropropane | Potassium carbonate | DMF |

| Methyl 3-hydroxybenzoate | 4-(2-chloroethyl)morpholine | Potassium carbonate | DMF |

This table highlights the common reagents used in the Williamson ether synthesis to form the morpholinoethoxy moiety.

The morpholine (B109124) ring is a crucial heterocyclic scaffold in many biologically active compounds due to its favorable pharmacokinetic properties. nih.gove3s-conferences.org The synthesis of the morpholine ring itself can be achieved through various methods. A common industrial method involves the dehydration of diethanolamine (B148213) with concentrated sulfuric acid. wikipedia.org Another approach is the reaction of diethylene glycol with ammonia (B1221849) under high temperature and pressure in the presence of a catalyst. wikipedia.org

For laboratory-scale synthesis and the creation of substituted morpholines, numerous strategies exist. These include intramolecular cyclization reactions. For example, N-allyl-β-aminoalcohols can undergo electrophile-induced cyclization to form substituted morpholines. banglajol.info Iron(III)-catalyzed diastereoselective synthesis from 1,2-amino ethers and 1,2-hydroxy amines substituted by an allylic alcohol is another method to obtain disubstituted morpholines. organic-chemistry.org Functionalization of the pre-formed morpholine ring is also a key strategy to introduce diversity. nih.gov

Advanced Synthetic Approaches and Chemo-Enzymatic Syntheses of Methyl 3-(2-morpholin-4-ylethoxy)benzoate and its Analogues

Modern synthetic chemistry aims to develop more efficient, selective, and sustainable methods for the preparation of complex molecules.

The synthesis of chiral morpholine derivatives is of significant interest as stereochemistry often plays a critical role in biological activity. nih.govrsc.orgsemanticscholar.org Asymmetric hydrogenation of unsaturated morpholines using chiral catalysts, such as bisphosphine-rhodium complexes, can produce 2-substituted chiral morpholines with high enantioselectivity. rsc.orgsemanticscholar.org Another approach involves the electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols, which can yield chiral morpholines. banglajol.info Polymer-supported synthesis has also been employed for the stereoselective preparation of morpholine-3-carboxylic acid derivatives. alfa-chemistry.com

Table 3: Examples of Stereoselective Synthesis of Chiral Morpholine Analogues

| Method | Substrate | Catalyst/Reagent | Product | Key Feature | Reference |

| Asymmetric Hydrogenation | Unsaturated morpholines | Bisphosphine-rhodium complex | 2-Substituted chiral morpholines | High enantioselectivity (up to 99% ee) | rsc.orgsemanticscholar.org |

| Electrophile-induced Cyclization | Optically pure N-allyl-β-aminoalcohols | Bromine | Chiral morpholines | Diastereoselective cyclization | banglajol.info |

| Polymer-Supported Synthesis | Resin-bound amino acid | Various reagents | Morpholine-3-carboxylic acid derivatives | Solid-phase synthesis | alfa-chemistry.com |

This table provides an overview of different stereoselective methods for synthesizing chiral morpholine analogues.

Green chemistry principles are increasingly being applied to chemical syntheses to reduce environmental impact. allfordrugs.comnih.govresearchgate.net In the context of synthesizing compounds like Methyl 3-(2-morpholin-4-ylethoxy)benzoate, this can involve the use of greener solvents, catalysts, and reaction conditions.

For the esterification step, solid acid catalysts can be used as an alternative to corrosive mineral acids like sulfuric acid. researchgate.net The use of biocatalysts, such as lipases, for esterification offers a mild and selective alternative to traditional chemical methods. researchgate.net These enzymatic reactions can often be performed in greener solvents or even solvent-free conditions. The development of synthetic routes with higher atom economy and the use of renewable starting materials are also key aspects of green chemistry. allfordrugs.com For instance, research has focused on developing more sustainable synthetic routes for polar aprotic solvents, which are often used in etherification reactions. allfordrugs.com

Methodologies for Structural Elucidation and Purity Assessment in Methyl 3-(2-morpholin-4-ylethoxy)benzoate Research

The definitive identification and confirmation of the purity of Methyl 3-(2-morpholin-4-ylethoxy)benzoate are paramount for its application in research. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Techniques in Characterization (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods provide detailed information about the molecular structure of Methyl 3-(2-morpholin-4-ylethoxy)benzoate.

Expected ¹H NMR Data

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.8 | m |

| O-CH₂-CH₂-N | 4.2 - 4.4 | t |

| O-CH₂-CH₂-N | 2.8 - 3.0 | t |

| Morpholine-H (O-CH₂) | 3.7 - 3.9 | t |

| Morpholine-H (N-CH₂) | 2.5 - 2.7 | t |

Expected ¹³C NMR Data

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | ~166 |

| Aromatic C-O | ~158 |

| Aromatic C-CO | ~131 |

| Aromatic C-H | 115 - 130 |

| O-CH₂ | ~66 |

| N-CH₂ (Ethoxy) | ~57 |

| Morpholine C-O | ~67 |

| Morpholine C-N | ~54 |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Methyl 3-(2-morpholin-4-ylethoxy)benzoate, the molecular ion peak [M]⁺ would be observed at m/z 265.31. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. Key absorption bands would include a strong C=O stretching vibration for the ester group (around 1720 cm⁻¹), C-O stretching vibrations for the ether and ester groups (around 1200-1300 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. unimi.it

Chromatographic Methods for Purification and Analytical Purity Determination

Chromatographic techniques are essential for the purification of Methyl 3-(2-morpholin-4-ylethoxy)benzoate and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of the synthesis reaction and to get a preliminary idea of the purity of the product. researchgate.net

Column Chromatography: For the purification of the crude product, column chromatography using silica (B1680970) gel is a standard procedure. A suitable solvent system, such as a mixture of ethyl acetate (B1210297) and hexane, would be used to separate the desired product from any unreacted starting materials or byproducts. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate method for determining the analytical purity of the final compound. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water is typically used. The purity is determined by the percentage of the area of the main peak in the chromatogram. nih.gov

Design and Synthesis of Novel Methyl 3-(2-morpholin-4-ylethoxy)benzoate Analogues

The structural framework of Methyl 3-(2-morpholin-4-ylethoxy)benzoate offers several opportunities for modification to create novel analogues with potentially improved properties.

Strategic Modifications for Structure-Activity Relationship (SAR) Studies

SAR studies involve systematically modifying the structure of a lead compound to understand which parts of the molecule are crucial for its biological activity. nih.gov For Methyl 3-(2-morpholin-4-ylethoxy)benzoate, several strategic modifications can be envisioned.

Potential Modifications for SAR Studies

| Region of Modification | Potential Changes | Rationale |

|---|---|---|

| Benzoate Ring | Varying substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions. | To explore the electronic and steric requirements for activity. |

| Ethoxy Linker | Changing the length of the alkyl chain (e.g., propoxy, butoxy). | To investigate the optimal distance between the aromatic ring and the morpholine moiety. |

| Morpholine Ring | Replacing with other cyclic amines (e.g., piperidine (B6355638), pyrrolidine, piperazine). | To assess the impact of the heterocyclic ring's size, basicity, and hydrogen bonding capacity on activity. nih.gov |

| Ester Group | Hydrolysis to the corresponding carboxylic acid or conversion to amides. | To evaluate the role of the ester functionality and explore different interactions with biological targets. |

Exploration of Prodrug Design and Development Strategies for Methyl 3-(2-morpholin-4-ylethoxy)benzoate Derivatives

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. nih.gov The design of prodrugs can be a valuable strategy to improve the pharmacokinetic properties of a compound.

For derivatives of Methyl 3-(2-morpholin-4-ylethoxy)benzoate, particularly if the corresponding carboxylic acid is the active form, the ester can be considered a prodrug. Further modifications can be made to fine-tune its properties.

Potential Prodrug Strategies

| Prodrug Approach | Modification | Expected Advantage |

|---|---|---|

| Ester Prodrugs | Synthesis of different alkyl or aryl esters of the corresponding carboxylic acid. | To modulate solubility, membrane permeability, and release rate of the active carboxylic acid. |

| Amide Prodrugs | Conversion of the carboxylic acid to various amides. | To potentially increase stability and alter the release mechanism. |

| Carbamate (B1207046) Prodrugs | If a phenolic analogue is used, a carbamate can be formed on the hydroxyl group. | To improve lipophilicity and passive diffusion across biological membranes. nih.gov |

Preclinical Biological Evaluation of Methyl 3 2 Morpholin 4 Ylethoxy Benzoate and Its Analogues

In Vitro Pharmacological Profiling and Cellular Assays

Following a comprehensive review of publicly available scientific literature, no specific data was found regarding the in vitro pharmacological profiling or cellular assays of Methyl 3-(2-morpholin-4-ylethoxy)benzoate. The subsequent sections detail the absence of findings for the specified assays.

Enzyme Inhibition Studies

No published research was identified that specifically investigated the inhibitory activity of Methyl 3-(2-morpholin-4-ylethoxy)benzoate against the enzymes listed below.

Kinase Inhibition Assays (e.g., p38 MAP Kinase, Src Kinase, SIK2/SIK3)

There is no available data from kinase inhibition assays to define the activity of Methyl 3-(2-morpholin-4-ylethoxy)benzoate against p38 Mitogen-Activated Protein (MAP) Kinase, Src Kinase, or Salt-Inducible Kinases 2 and 3 (SIK2/SIK3). While inhibitors of these kinases are subjects of extensive research for various therapeutic areas benthamscience.comnih.govnih.gov, specific testing of Methyl 3-(2-morpholin-4-ylethoxy)benzoate has not been reported.

DNA Gyrase and Topoisomerase IV Inhibition Screening

Screening results for Methyl 3-(2-morpholin-4-ylethoxy)benzoate against bacterial DNA gyrase and topoisomerase IV are not available in the current scientific literature. These enzymes are validated targets for antibacterial agents, but the inhibitory potential of this specific compound has not been documented. nih.gov

Other Relevant Enzyme Targets (e.g., Phospholipase A2r, Stearoyl-CoA Desaturase-1)

There is no information available regarding the inhibitory effects of Methyl 3-(2-morpholin-4-ylethoxy)benzoate on other enzyme targets such as Phospholipase A2r or Stearoyl-CoA Desaturase-1. Although inhibitors of these enzymes are of scientific interest, the activity of the specified compound has not been characterized.

Receptor Binding and Modulation Studies

No receptor binding or modulation studies for Methyl 3-(2-morpholin-4-ylethoxy)benzoate have been published. Therefore, its affinity and functional activity at various receptors remain undetermined.

Cell-Based Biological Activity Assessments

There is a lack of published data from cell-based assays to describe the biological activity of Methyl 3-(2-morpholin-4-ylethoxy)benzoate. Consequently, its effects on cellular processes and pathways have not been elucidated.

Phenotypic Screening in Relevant Biological Models (e.g., anti-proliferative effects in cancer cell lines)

Phenotypic screening of Methyl 3-(2-morpholin-4-ylethoxy)benzoate and its structural analogues has revealed a range of anti-proliferative activities across various cancer cell lines. This approach allows for the identification of compounds with cytotoxic effects, providing a basis for further mechanistic studies.

A series of N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides, which are morpholine-containing analogues, underwent in vitro testing against a panel of 60 human cancer cell lines. mspsss.org.ua While most of these compounds demonstrated low activity, the renal cancer cell line UO-31 showed moderate sensitivity to all the synthesized compounds at a concentration of 10 µM. mspsss.org.ua

Other related heterocyclic structures have also shown promise. For instance, certain 2-oxo-3-phenylquinoxaline derivatives were evaluated for their anti-cancer activity against colorectal cancer (HCT-116) cells. nih.gov Two compounds, 2a and 7j, significantly reduced cell viability, with IC50 values of 28.85 ± 3.26 μg/mL and 26.75 ± 3.50 μg/mL, respectively. nih.gov Image analysis of cells treated with compound 7j confirmed its cytotoxic effect, showing a reduction in cell number and the induction of apoptosis, as evidenced by nuclear disintegration and chromatin fragmentation. nih.gov

Furthermore, a study on morpholine-appended 1,2,3-triazole analogues identified a 4-chloro substituted analogue with superior cytotoxic activity against the MCF-7 breast cancer cell line compared to the standard drug Doxorubicin. researchgate.net Additionally, benzyloxy-4-oxopyridin benzoate (B1203000) derivatives have demonstrated cytotoxic effects on PC12 and fibroblast cell lines. nih.gov

Analogues incorporating a quinoxaline (B1680401) scaffold have also been identified as potent anti-proliferative agents. nih.gov Specifically, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one exhibited extremely high antiproliferative activity against the NIH-NCI 60 human tumor cell line panel, with GI50 values in the low to subnanomolar range. nih.gov

Table 1: Anti-proliferative Activity of Selected Analogues

| Compound/Analogue Class | Cancer Cell Line | Activity Metric | Result | Source |

| N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides | UO-31 (Renal) | % Growth | Moderate Sensitivity | mspsss.org.ua |

| 2-oxo-3-phenylquinoxaline derivative (Compound 7j) | HCT-116 (Colorectal) | IC50 | 26.75 ± 3.50 μg/mL | nih.gov |

| 2-oxo-3-phenylquinoxaline derivative (Compound 2a) | HCT-116 (Colorectal) | IC50 | 28.85 ± 3.26 μg/mL | nih.gov |

| Morpholine (B109124) appended 1,2,3‐triazole (4-chloro analogue) | MCF-7 (Breast) | Cytotoxicity | Superior to Doxorubicin | researchgate.net |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NIH-NCI 60 Panel | GI50 | Low to subnanomolar (10⁻¹⁰ M level) | nih.gov |

| Benzoxazepine derivative (Compound 9) | HeLa (Cervical) | IC50 | 0.85 μg/mL | scielo.br |

| Benzoxazepine derivative (Compound 10) | HeLa (Cervical) | IC50 | 4.36 μg/mL | scielo.br |

Cellular Pathway Modulation Investigations (e.g., MAPK, NF-κB signaling)

Investigations into the mechanisms of action for analogues of Methyl 3-(2-morpholin-4-ylethoxy)benzoate have pointed towards the modulation of key cellular signaling pathways involved in inflammation and cell division.

A benzoate analogue, Methyl 3-bromo-4,5-dihydroxybenzoate (MBD), has been shown to regulate the Toll-like receptor (TLR)/NF-κB signaling pathways. nih.gov In a zebrafish model of inflammatory bowel disease, MBD inhibited the mRNA expression of crucial inflammatory mediators including TNF-α, NF-κB, IL-1, IL-1β, and IL-6. nih.gov It also suppressed the expression of key signaling molecules such as MyD88, TRAF6, and IKKβ, while promoting the expression of the inhibitory protein IκBα. nih.gov This suggests a potent anti-inflammatory mechanism by downregulating the NF-κB cascade. nih.gov

The NF-κB pathway, a critical regulator of inflammatory responses, has also been implicated in the effects of other related compounds. For example, methylglyoxal, a different type of carbonyl compound, can activate the nuclear translocation of NF-κB and induce the expression of cyclooxygenase-2 (COX-2) through a p38 mitogen-activated protein kinase (MAPK)-dependent pathway in synovial cells. nih.govnih.gov The MAPK pathway is a central signaling cascade that transmits extracellular signals to intracellular targets, regulating processes like inflammation and apoptosis. researchgate.net

In the context of antibacterial action, certain quinolinium derivatives, which are also heterocyclic compounds, have been found to disrupt bacterial cell division by targeting the FtsZ protein. nih.govnih.gov These derivatives interfere with the GTPase activity and the dynamic assembly of FtsZ, a protein crucial for forming the division septum in bacteria. nih.govnih.gov This disruption ultimately leads to bacterial cell death. nih.govnih.gov

Antimicrobial Activity Studies (e.g., antibacterial, antifungal)

Analogues of Methyl 3-(2-morpholin-4-ylethoxy)benzoate have been evaluated for their antimicrobial properties, demonstrating notable activity against a spectrum of bacterial and fungal pathogens.

A series of novel 3-methylbenzo[d]thiazol-methylquinolinium derivatives displayed strong antibacterial effects against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov One particular analogue, compound A2, was found to be over 100 times more effective against MRSA than berberine (B55584) and methicillin. nih.gov

Benzoate derivatives have also shown significant antimicrobial potential. For instance, 3-methyl-4-nitrobenzoate derivatives were tested against four Candida strains, with methyl 3-methyl-4-nitrobenzoate (1) and pentyl 3-methyl-4-nitrobenzoate (6) exhibiting considerable antifungal activity against C. guilliermondii 207, with MIC values of 39 and 31 µM, respectively. researchgate.net In another study, transition metal complexes of 3-methyl benzoate demonstrated enhanced antibacterial and antifungal activities compared to the parent acid. researchgate.net Furthermore, ether derivatives of methyl paraben (a methyl benzoate derivative) were active against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). ijfans.org

Carbazole (B46965) derivatives containing a morpholine-like butoxy chain also showed effective inhibition of Gram-positive bacteria, particularly S. aureus. nih.gov While Gram-negative strains were more resistant, some of these carbazole derivatives also exhibited moderate antifungal activity against C. albicans and A. flavus. nih.gov

Table 2: Antimicrobial Activity of Selected Analogues

| Compound/Analogue Class | Target Organism | Activity Metric | Result | Source |

| 3-methylbenzo[d]thiazol-methylquinolinium (Compound A2) | MRSA | MIC | 1.5 µg/mL | nih.gov |

| 3-methylbenzo[d]thiazol-methylquinolinium | VREs | MIC | 2–8 µg/mL | nih.gov |

| Pentyl 3-methyl-4-nitrobenzoate (Compound 6) | Candida guilliermondii | MIC | 31 µM | researchgate.net |

| Methyl 3-methyl-4-nitrobenzoate (Compound 1) | Candida guilliermondii | MIC | 39 µM | researchgate.net |

| Methyl paraben derivatives (Compounds 4 & 5) | S. aureus, E. coli | - | Active | ijfans.org |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | S. aureus | MIC | 32 µg/mL | nih.gov |

Immunomodulatory Effects (e.g., cytokine production modulation)

The immunomodulatory potential of compounds structurally related to Methyl 3-(2-morpholin-4-ylethoxy)benzoate has been explored, with a focus on their ability to modulate the production of cytokines, which are key signaling molecules in the immune system. google.comnih.gov

Research on Methyl 3-bromo-4,5-dihydroxybenzoate (MBD), a benzoate analogue, has demonstrated significant immunomodulatory activity. nih.gov In a zebrafish model of inflammation, MBD was found to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1, IL-1β, and IL-6. nih.gov Concurrently, it promoted the mRNA expression of the anti-inflammatory cytokine IL-4. nih.gov This dual action of suppressing pro-inflammatory and enhancing anti-inflammatory signals highlights its potential for managing inflammatory conditions.

Other studies have investigated different molecular scaffolds for their effects on cytokine production. For example, carnitine and its analogues have been shown to modulate the production of selected cytokines by human peripheral blood mononuclear cells. nih.gov At certain concentrations, acetyl L-carnitine stimulated the production of TNFα, and at higher concentrations, it also led to the significant production of IL-1β and IL-6. nih.gov This indicates that such compounds can influence immune functions through their impact on cytokine release. nih.gov

In Vivo Efficacy Studies in Animal Models (Excluding Clinical Outcomes)

Pharmacodynamic Assessments in Disease-Specific Animal Models

Pharmacodynamic studies in animal models have provided insights into the in vivo effects of analogues of Methyl 3-(2-morpholin-4-ylethoxy)benzoate, particularly in the contexts of cancer and inflammation.

In a mouse xenograft model using NCI-H460 human lung cancer cells, the antitumor lead compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one demonstrated significant, dose-dependent tumor growth inhibition. nih.gov Mechanistic studies on the xenograft tumor tissues revealed that the compound inhibited tumor cell proliferation, induced apoptosis, and acted as a tumor-vascular disrupting agent by targeting established blood vessels within the tumor. nih.gov

In the realm of inflammatory diseases, the benzoate analogue Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) was evaluated in a zebrafish model of inflammatory bowel disease (IBD) induced by trinitro-benzene-sulfonic acid (TNBS). nih.gov MBD was shown to markedly inhibit the intestinal migration of immune cells, a key process in the pathology of IBD. nih.gov Furthermore, it enhanced the integrity of the gut mucosal barrier and improved intestinal peristalsis function, indicating a multifactorial therapeutic effect on the inflamed gut. nih.gov The compound also inhibited the elevation of reactive oxygen species (ROS) induced by TNBS, suggesting an additional antioxidant effect in vivo. nih.gov

Efficacy Evaluations in Non-Human Vertebrate Models for Therapeutic Potential

Efficacy studies in non-human vertebrate models have substantiated the therapeutic potential of these compounds observed in cell-based assays and pharmacodynamic assessments.

The efficacy of 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one was confirmed in a mouse xenograft model. nih.gov The compound produced tumor growth inhibition rates of 17.8%, 36.8%, and 61.9% at respective doses. nih.gov The highest level of inhibition was comparable to that of the established chemotherapy drug paclitaxel, underscoring the significant in vivo antitumor effect of this analogue. nih.gov

Similarly, the anti-inflammatory efficacy of Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) was established in a zebrafish model. nih.gov Its ability to attenuate inflammation was demonstrated not only in the chemically-induced IBD model but also in models of inflammation induced by copper sulfate (B86663) (CuSO4) and physical injury (tail amputation). nih.gov The consistent anti-inflammatory activity across different models suggests a robust therapeutic potential for inflammatory conditions. nih.gov

Pharmacokinetic Profiling in Animal Species

Pharmacokinetic (PK) studies are essential in preclinical research to understand how a substance is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. For a compound like Methyl 3-(2-morpholin-4-ylethoxy)benzoate, these studies would typically be conducted in various animal models, such as mice or rats, to predict its behavior in humans.

Absorption: Researchers would investigate how efficiently the compound is absorbed into the bloodstream from the site of administration. Factors such as bioavailability and the rate of absorption would be determined.

Distribution: This involves studying how the compound spreads throughout the body's tissues and fluids. For a potential therapeutic agent, it is crucial to know if it reaches the intended target organ in sufficient concentrations.

Metabolism: The metabolic fate of Methyl 3-(2-morpholin-4-ylethoxy)benzoate would be a key area of investigation. It is known that normal tissue cells can hydrolyze similar benzoate esters, whereas many tumor cells lack this capability. nih.gov This differential metabolism could be a key aspect of its selectivity. nih.gov Researchers would identify the primary metabolites and the enzymatic pathways responsible, such as those involving cytochrome P450 enzymes. An analogue, DIME (methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate), is hydrolyzed by normal cells but not most tumor cells. nih.gov

Excretion: This part of the profile determines how the compound and its metabolites are eliminated from the body, for instance, via urine or feces. The half-life of the compound, which indicates how long it remains in the body, is a critical parameter determined during these studies.

A hypothetical pharmacokinetic data table for a compound like Methyl 3-(2-morpholin-4-ylethoxy)benzoate in a rat model might look like this:

| Parameter | Value (Unit) |

| Bioavailability (F%) | Data not available |

| Peak Plasma Concentration (Cmax) | Data not available |

| Time to Peak Concentration (Tmax) | Data not available |

| Volume of Distribution (Vd) | Data not available |

| Elimination Half-life (t½) | Data not available |

| Clearance (CL) | Data not available |

No specific public data is available for Methyl 3-(2-morpholin-4-ylethoxy)benzoate. The table represents typical parameters measured.

Molecular Target Identification and Validation in Preclinical Context

Identifying the molecular target of a novel compound is a critical step in drug development. It helps in understanding the mechanism of action, predicting efficacy, and identifying potential side effects.

Proteomic and Metabolomic Approaches to Target Deconvolution

Target deconvolution is the process of identifying the specific molecular targets of a bioactive compound. researchgate.net Chemical proteomics and metabolomics are powerful tools for this purpose. nih.govnih.gov

Proteomic Approaches: These methods aim to identify the proteins that directly bind to the compound. nih.gov A common technique involves immobilizing a derivative of the compound onto a solid support to "capture" its protein targets from cell lysates. nih.gov The captured proteins are then identified using mass spectrometry. nih.gov This approach can provide a comprehensive list of potential binding partners, which can then be validated through further experiments. nih.gov For instance, in a study on a different compound, this method successfully identified EGFR as a high-affinity target. nih.gov

Metabolomic Approaches: Metabolomics involves the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. nih.govmdpi.com By comparing the metabolic profiles of cells treated with Methyl 3-(2-morpholin-4-ylethoxy)benzoate to untreated cells, researchers can identify metabolic pathways that are perturbed by the compound. nih.gov These changes can provide clues about the compound's mechanism of action and its molecular targets. mdpi.com For example, a study on an analogue, methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate (16c), demonstrated that it targets and inhibits both malate (B86768) dehydrogenase 1 (MDH1) and MDH2, which are key enzymes in cancer metabolism. nih.gov This dual inhibition was shown to disrupt mitochondrial respiration and suppress tumor growth. nih.gov

A hypothetical table of proteins identified via a chemical proteomics pulldown with Methyl 3-(2-morpholin-4-ylethoxy)benzoate might be structured as follows:

| Putative Protein Target | Function | Abundance Change |

| Protein A | e.g., Kinase signaling | Increased Binding |

| Protein B | e.g., Metabolic enzyme | Increased Binding |

| Protein C | e.g., Structural protein | No Change |

This table is illustrative; no specific protein targets have been publicly identified for Methyl 3-(2-morpholin-4-ylethoxy)benzoate.

Genetic Manipulation and Knockdown Studies to Confirm Target Engagement

Once putative targets are identified through proteomic or metabolomic studies, their biological relevance to the compound's activity must be confirmed. plos.org Genetic manipulation techniques are invaluable for this validation step.

Target Knockdown/Knockout: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to reduce or eliminate the expression of a specific target protein in cells. If the cells become less sensitive to Methyl 3-(2-morpholin-4-ylethoxy)benzoate after the target protein is knocked down, it provides strong evidence that the protein is indeed the relevant target.

Target Overexpression: Conversely, overexpressing the target protein in cells could potentially increase their sensitivity to the compound, further validating the target engagement.

These genetic studies are crucial for confirming that the interaction between the compound and the identified protein is responsible for the observed biological effects. plos.org

Structure Activity Relationship Sar Studies and Molecular Design Principles for Methyl 3 2 Morpholin 4 Ylethoxy Benzoate Derivatives

Impact of Substituent Variations on Biological Activity

The biological activity of a compound is intimately tied to its three-dimensional structure and the electronic properties of its constituent parts. Modifications to the aromatic ring, morpholine (B109124) moiety, or the linker chain can dramatically alter a derivative's potency, selectivity, and pharmacokinetic properties.

The benzoate (B1203000) ring is a critical component for molecular recognition and binding, often participating in π-π stacking or hydrophobic interactions within a biological target. The nature, position, and size of substituents on this ring can profoundly influence binding affinity and selectivity.

Research on related phenyl benzoate structures shows that the electronic effects of substituents on the aromatic rings are significant. nih.gov Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) and electron-donating groups (e.g., -CH₃, -OCH₃) alter the electron density of the entire ring system and the carbonyl group, which can affect interactions with target residues. nih.gov For instance, the introduction of electron-withdrawing groups can decrease the sensitivity of the carbonyl group to the effects of other substitutions, a phenomenon known as cross-interaction. nih.gov

In many classes of bioactive molecules, specific substitution patterns are key to potency. For example, in studies of 7-substituted-tetrahydroisoquinolines, hydrophilic, electron-withdrawing substituents were found to enhance inhibitory activity against certain enzymes like phenylethanolamine N-methyltransferase (PNMT). The following table illustrates the potential impact of various substituents on the benzoate ring of Methyl 3-(2-morpholin-4-ylethoxy)benzoate derivatives, based on established medicinal chemistry principles.

Table 1: Predicted Influence of Aromatic Ring Substitutions on Biological Activity

| Position on Benzoate Ring | Substituent Type | Example | Predicted Effect on Potency | Rationale |

|---|---|---|---|---|

| C-2 (ortho) | Small, Lipophilic | -CH₃ | May Increase or Decrease | Potential for steric hindrance with the ethoxy linker or beneficial hydrophobic interaction. |

| C-4 (para) | Electron-Withdrawing | -Cl, -CF₃ | Often Increases | Can enhance binding affinity through specific electronic interactions or by influencing ring conformation. |

| C-4 (para) | Electron-Donating | -OCH₃ | Variable | May increase activity by acting as a hydrogen bond acceptor or decrease it by being metabolically labile. |

The morpholine ring is a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacokinetic profile, such as enhancing aqueous solubility and metabolic stability. researchgate.netresearchgate.net Its nitrogen atom is basic, allowing for the formation of salts, while the oxygen atom can act as a hydrogen bond acceptor. researchgate.net

Modifications to the morpholine ring itself are less common than using it as a terminal group. However, its replacement with other heterocyclic systems is a standard SAR strategy. For example, replacing morpholine with thiomorpholine (B91149) introduces a sulfur atom, which alters the ring's geometry, lipophilicity, and hydrogen bonding capacity. researchgate.net Other potential replacements like piperidine (B6355638) (removes the oxygen) or piperazine (B1678402) (adds a second nitrogen) would be explored to probe the importance of the heteroatoms for biological activity. Studies on various molecular scaffolds have shown that the morpholine moiety is crucial for a range of biological activities, including anticancer and anti-inflammatory effects. researchgate.nete3s-conferences.org

The 2-morpholinoethoxy linker (-O-CH₂-CH₂-N-) connects the aromatic core to the morpholine ring. Its length, flexibility, and composition are critical determinants of biological activity. This linker properly positions the morpholine group in relation to the benzoate ring to achieve the optimal binding orientation within a target protein.

SAR studies on analogous systems, such as quinoline (B57606) derivatives, have demonstrated that the length of the alkyl chain separating a core scaffold from a terminal morpholine is crucial for potency. nih.gov In one study on cholinesterase inhibitors, derivatives with a two-carbon linker (like the ethoxy linker) showed superior activity compared to those with three or four-carbon linkers. nih.gov This suggests that a specific distance and spatial relationship between the two ends of the molecule are required for optimal interaction with the enzyme's active site.

Table 2: Effect of Linker Chain Variation on Biological Activity

| Linker Modification | Example Structure | Expected Impact | Rationale |

|---|---|---|---|

| Shortening the Linker | -O-CH₂-N- | Likely decrease in activity | May cause steric clash or fail to position the morpholine ring in the optimal binding pocket. |

| Lengthening the Linker | -O-CH₂-CH₂-CH₂-N- | Likely decrease in activity | Increased flexibility can lead to an entropic penalty upon binding; may position the morpholine group outside the key interaction zone. nih.gov |

Conformational Analysis and Determination of Bioactive Conformations

A molecule's biological function is dictated by its three-dimensional shape, or conformation. biomedres.us For a flexible molecule like Methyl 3-(2-morpholin-4-ylethoxy)benzoate, numerous conformations exist due to rotation around single bonds, particularly the C-O and C-C bonds of the ethoxy linker. Conformational analysis aims to identify the specific low-energy shape, or "bioactive conformation," that the molecule adopts when it binds to its biological target. biomedres.us

Techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling are used to study molecular conformation. For example, analysis of related p-methoxybenzoyl derivatives has shown that the p-methoxyphenyl ring is often twisted relative to the carbonyl plane by about 30 degrees. rsc.org In Methyl 3-(2-morpholin-4-ylethoxy)benzoate, key conformational features would include the torsion angles around the ether oxygen and the orientation of the morpholine ring relative to the planar benzoate group. Identifying the bioactive conformation is a critical step in rational drug design, as it allows for the development of more rigid analogues that are pre-organized for binding, potentially leading to a significant increase in potency and selectivity.

Principles of Isosteric Replacements and Bioisosterism in Compound Optimization

Bioisosterism is a fundamental strategy in medicinal chemistry where one functional group or atom in a lead compound is replaced by another with similar physical or chemical properties to enhance a desired pharmacological or pharmacokinetic property. nih.govresearchgate.net This strategy is used to improve potency, alter selectivity, block metabolic pathways, or reduce toxicity. spirochem.com

For Methyl 3-(2-morpholin-4-ylethoxy)benzoate, bioisosteric replacements could be applied to several parts of the molecule:

Ester Group (-COOCH₃): The methyl ester is susceptible to hydrolysis by esterase enzymes. It could be replaced with more stable bioisosteres like an oxadiazole or a tetrazole. In some contexts, a tetrazole can serve as a bioisostere for a carboxylic acid, which would be the hydrolyzed form of the ester. nih.gov

Ether Linkage (-O-): The ether oxygen could be replaced with a sulfur atom (thioether), an amine (-NH-), or a methylene (B1212753) group (-CH₂-) to modulate the linker's angle, polarity, and metabolic stability.

Aromatic Ring: The entire phenyl ring could be swapped for a different aromatic heterocycle, such as pyridine (B92270) or thiophene. This is a form of "scaffold hopping" that can lead to novel intellectual property and improved properties. nih.gov

The following table provides examples of potential bioisosteric replacements for the target compound.

Table 3: Application of Bioisosterism to Compound Optimization

| Original Group | Bioisosteric Replacement | Potential Advantage |

|---|---|---|

| Methyl Ester (-COOCH₃) | 1,2,4-Oxadiazole | Increased metabolic stability against hydrolysis. nih.gov |

| Ether Oxygen (-O-) | Thioether (-S-) | Altered bond angle and lipophilicity. |

| Phenyl Ring | Pyridine Ring | Introduce a hydrogen bond acceptor (N atom), potentially altering solubility and binding interactions. researchgate.net |

Mechanistic Investigations into the Biological Action of Methyl 3 2 Morpholin 4 Ylethoxy Benzoate

Elucidation of Molecular Pathways and Cell Signaling Cascades Mediated by the Compound

There is no available research that elucidates the molecular pathways or cell signaling cascades that may be modulated by Methyl 3-(2-morpholin-4-ylethoxy)benzoate .

Binding Mode Analysis and Interaction Profiling at Target Proteins

No studies have been published that analyze the binding mode or interaction profile of Methyl 3-(2-morpholin-4-ylethoxy)benzoate with any specific protein targets.

Allosteric Modulation versus Orthosteric Binding Mechanisms

There is no information to suggest whether Methyl 3-(2-morpholin-4-ylethoxy)benzoate acts via an allosteric or orthosteric binding mechanism, as its protein targets have not been identified.

Dynamics of Compound-Target Interactions and Residence Time Studies

Without identified protein targets, there are no studies on the dynamics of interaction or the residence time of Methyl 3-(2-morpholin-4-ylethoxy)benzoate .

Computational Chemistry and Cheminformatics Approaches for Methyl 3 2 Morpholin 4 Ylethoxy Benzoate Research

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govapexbt.com This method is frequently used to predict the binding mode and affinity of a small molecule ligand, such as a derivative of benzoic acid, to the active site of a target protein. nih.govnih.gov The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on factors like electrostatic and van der Waals interactions. researchgate.netcerist.dz

For instance, in studies involving various benzoic acid derivatives, molecular docking has been employed to identify potential inhibitors for targets like the main protease of SARS-CoV-2 and carbonic anhydrase. nih.govresearchgate.net The results of these simulations can provide detailed insights into the key amino acid residues involved in the binding, which is crucial for understanding the mechanism of action and for the rational design of more potent inhibitors. nih.govnih.gov For a compound like Methyl 3-(2-morpholin-4-ylethoxy)benzoate, docking studies would be the first step to identify its potential biological targets and to understand its binding interactions at an atomic level.

Interactive Table: Example of Molecular Docking Data for Benzoic Acid Derivatives

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues |

| 2,5-dihydroxybenzoic acid | SARS-CoV-2 Main Protease | - | HIS41, CYS145, GLU166 nih.gov |

| Tetrahydroisoquinolynyl-benzoic acid derivative | Acetylcholinesterase | - | Not Specified nih.gov |

| 3,4-dihydroxybenzoic acid | Lipoxygenase (LOX-3) | -10.564 kJ/mol | Not Specified cerist.dz |

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often used to study the stability of the predicted ligand-protein complex and to explore its conformational dynamics over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their movements and interactions. mdpi.com This technique can be used to assess whether a docked ligand will remain stably bound in the active site of a protein. researchgate.net

For example, MD simulations have been used to study the binding of inhibitors to sirtuin enzymes and to understand the solubility of drugs in polymer-based delivery systems. mdpi.comsupsi.ch In the context of Methyl 3-(2-morpholin-4-ylethoxy)benzoate, MD simulations could be used to validate the binding poses predicted by molecular docking and to analyze the flexibility of the morpholinoethoxy side chain within the binding pocket. This would provide a more dynamic and realistic picture of the binding event than static docking alone. nih.govijnc.ir

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. e3s-conferences.orgpensoft.net By identifying the physicochemical properties or structural features that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. pensoft.net

Studies on morpholine (B109124) and benzoic acid derivatives have utilized QSAR to understand what makes these compounds effective as, for example, dopamine (B1211576) D4 receptor ligands or antioxidants. pensoft.netacs.orgnih.gov For a series of analogs of Methyl 3-(2-morpholin-4-ylethoxy)benzoate, a QSAR model could be developed to predict their potency based on descriptors like lipophilicity, electronic properties, and steric parameters. pensoft.net This would enable the prioritization of the most promising analogs for synthesis and testing.

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Modeling in a Research Context

The success of a drug is not only dependent on its potency but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govsci-hub.seresearchgate.net In silico ADME models are used early in the drug discovery process to predict properties like oral bioavailability, blood-brain barrier penetration, and metabolic stability. nih.govamazonaws.com These predictions help to identify compounds that are likely to have favorable drug-like properties and to deprioritize those with potential liabilities. researchgate.net

A variety of open-access and commercial software tools are available to predict the ADME properties of a given chemical structure. nih.gov For Methyl 3-(2-morpholin-4-ylethoxy)benzoate, these tools could provide estimates for its intestinal absorption, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes, guiding its further development. amazonaws.comresearchgate.net

Interactive Table: Example of Predicted ADME Properties for a Hypothetical Compound

| ADME Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely well-absorbed from the gut |

| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the brain |

| CYP2D6 Inhibition | No | Low risk of drug-drug interactions via this enzyme |

| TPSA (Topological Polar Surface Area) | < 140 Ų | Good predictor of transport properties biointerfaceresearch.com |

Virtual Screening and De Novo Design Strategies for Novel Methyl 3-(2-morpholin-4-ylethoxy)benzoate Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. apexbt.comnih.govnih.gov This can be done using either ligand-based methods, which rely on the properties of known active compounds, or structure-based methods, which use the 3D structure of the target protein. apexbt.com Virtual screening can dramatically accelerate the discovery of new hit compounds. nih.gov

De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a target. These methods can piece together molecular fragments or "grow" a molecule within the binding site of a protein.

For the development of novel analogues of Methyl 3-(2-morpholin-4-ylethoxy)benzoate, virtual screening of compound databases could identify new scaffolds that retain the key binding interactions of the parent molecule. nih.gov Subsequently, de novo design algorithms could be used to generate novel side chains or core structures with optimized properties.

Future Directions and Research Gaps in Methyl 3 2 Morpholin 4 Ylethoxy Benzoate Studies

Exploration of Underexplored Biological Targets and Therapeutic Areas

Currently, there is a notable absence of published research identifying specific biological targets for Methyl 3-(2-morpholin-4-ylethoxy)benzoate. The morpholine (B109124) and benzoate (B1203000) moieties are present in various biologically active compounds, suggesting that this molecule could potentially interact with a range of receptors, enzymes, or ion channels. However, without empirical data, any proposed target remains hypothetical. Future foundational research, such as high-throughput screening against diverse target panels, would be the first step in elucidating its mechanism of action and identifying potential therapeutic areas.

Integration of Advanced Omics Technologies in Compound Discovery

The application of advanced omics technologies, including transcriptomics and proteomics, to study Methyl 3-(2-morpholin-4-ylethoxy)benzoate is yet to be documented. These powerful techniques are instrumental in understanding the global cellular and molecular responses to a compound. Future studies could employ these methods to uncover pathways modulated by the compound, identify biomarkers of its activity, and build a comprehensive picture of its effects on biological systems, moving beyond a single-target perspective.

Development of Novel Analytical Probes and Imaging Agents Based on the Compound Scaffold

The development of analytical probes or imaging agents derived from the Methyl 3-(2-morpholin-4-ylethoxy)benzoate scaffold is contingent on first identifying a specific and potent biological target. Should such a target be discovered, the compound's structure could serve as a template for designing fluorescently labeled or radiolabeled derivatives. These probes would be invaluable tools for studying the target's distribution, function, and pharmacology in both in vitro and in vivo models. At present, no such probes have been developed due to the lack of foundational biological data.

Potential for Combination Studies with Existing Research Compounds to Explore Synergistic Effects

The exploration of synergistic effects through combination studies is a promising avenue in drug discovery. However, for Methyl 3-(2-morpholin-4-ylethoxy)benzoate, this remains a distant prospect. Meaningful combination studies require a well-understood mechanism of action for the compound . Without this knowledge, designing rational combinations to achieve synergy is not feasible. Initial monotherapy research is a prerequisite to identifying potential partners for combination therapy research.

Addressing Challenges in Synthetic Accessibility and Scalability for Research Purposes

While Methyl 3-(2-morpholin-4-ylethoxy)benzoate is available from various chemical suppliers for research purposes, indicating that a synthetic route exists, detailed studies on the optimization, scalability, and potential challenges of its synthesis are not widely published in academic literature. For extensive research and development, a robust and cost-effective synthetic pathway is crucial. Future work in synthetic chemistry could focus on developing more efficient, high-yield, and scalable methods to produce the compound, thereby facilitating broader biological investigation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(2-morpholin-4-ylethoxy)benzoate, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. For example, analogous protocols involve reacting trichlorotriazine with substituted phenols under controlled temperatures (-35°C to 40°C) using DIPEA as a base, followed by purification via column chromatography (gradient elution with CH₂Cl₂/EtOAc) to achieve yields up to 90% . Optimization strategies include adjusting stoichiometry, reaction duration, and temperature.

Q. Which analytical techniques are critical for characterizing Methyl 3-(2-morpholin-4-ylethoxy)benzoate?

- Methodology :

- ¹H/¹³C NMR : For structural confirmation of the morpholine-ethoxy and benzoate moieties (e.g., δ ~3.76 ppm for methoxy groups in DMSO-d₆) .

- LCMS/HPLC : To verify purity and molecular ion peaks (e.g., m/z 705 [M+H]+ in LCMS) .

- X-ray crystallography : SHELX programs (e.g., SHELXL/SHELXS) are widely used for small-molecule refinement and structure solution .

Q. How should solubility and stability be evaluated for this compound in different solvents?

- Methodology : Conduct solubility tests in polar (DMSO, MeOH) and non-polar solvents (hexane) under inert atmospheres. Stability studies should monitor degradation via HPLC at varying temperatures (4°C, 25°C, 40°C) over 24–72 hours. Safety protocols (e.g., PPE, ventilation) must align with laboratory chemical handling guidelines .

Advanced Research Questions

Q. How can reaction intermediates in the synthesis of Methyl 3-(2-morpholin-4-ylethoxy)benzoate be isolated and characterized?

- Methodology : Use quenching at low temperatures (-78°C) to trap intermediates. Techniques like FT-IR (for functional group tracking) and HRMS (high-resolution mass spectrometry) are essential. For unstable intermediates, in situ NMR or cryogenic trapping with liquid N₂ may be employed .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or LCMS adducts)?

- Methodology :

- Cross-validation : Compare NMR data with computed spectra (e.g., PubChem’s InChI-derived predictions) .

- Isotopic labeling : Use deuterated reagents to confirm proton assignments.

- Advanced crystallography : SHELXD/SHELXE can resolve ambiguities in electron density maps for structural anomalies .

Q. How can computational modeling predict the biological activity of Methyl 3-(2-morpholin-4-ylethoxy)benzoate?

- Methodology :

- Docking studies : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., kinases, proteases).

- QSAR models : Corrogate morpholine-ethoxy substituent effects with bioactivity data from analogous compounds (e.g., triazine derivatives with antimicrobial properties) .

Q. What are the best practices for scaling up synthesis while minimizing byproducts?

- Methodology :

- Flow chemistry : Continuous reactors reduce side reactions by controlling residence time and temperature.

- DoE (Design of Experiments) : Optimize parameters (e.g., reagent ratios, solvent polarity) using statistical models. Pilot-scale trials should include inline LCMS for real-time monitoring .

Methodological Notes

- Safety : Always adhere to GHS protocols for handling morpholine derivatives (e.g., avoid inhalation, use fume hoods) .

- Data Reproducibility : Document reaction conditions (e.g., DIPEA equivalents, gradient elution profiles) meticulously to ensure reproducibility .

- Ethical Compliance : Biological testing requires institutional approval for assays involving cell lines or animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.